Carbamic acid, [(1R)-1-formyl-3-methylbutyl]-, 1,1-dimethylethyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[(2R)-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSBRFZHUKLKNO-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Tert-butyl N-[(2R)-4-methyl-1-oxopentan-2-yl]carbamate is involved in palladium-catalyzed cross-coupling reactions. It interacts with various aryl (Het) halides with Cs2CO3 as a base in 1,4-dioxane (solvent). The compound’s interaction with its targets leads to changes in the biochemical pathways within the body.
Biochemical Pathways
It is used in the synthesis of n-boc-protected anilines and tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position. This suggests that it may affect the synthesis and function of these compounds within the body.
Biological Activity
Carbamic acid derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound Carbamic acid, [(1R)-1-formyl-3-methylbutyl]-, 1,1-dimethylethyl ester has been studied for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential uses in drug development.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 271.36 g/mol. The structure features a carbamate functional group that contributes to its stability and reactivity.
The biological activity of carbamate compounds often stems from their ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : Many carbamates act as inhibitors of enzymes such as cholinesterases, which are critical in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission.
- Prodrug Formation : Carbamates can serve as prodrugs, where they undergo hydrolysis to release active pharmacological agents. This property is particularly useful in enhancing the bioavailability of drugs that would otherwise be rapidly metabolized.
- Cell Membrane Penetration : The structural characteristics of carbamates allow them to penetrate cell membranes effectively, facilitating their uptake and action within cells.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of carbamate derivatives. For instance:
- Enhanced Potency : Modifications in the carbamate structure can significantly enhance the potency of anticancer agents. For example, derivatives of betulinic acid with carbamate moieties exhibited up to 12 times greater potency against cancer cells compared to their parent compounds .
Neuroprotective Effects
Carbamate compounds have been explored for their neuroprotective properties:
- Cholinergic Activity : By inhibiting cholinesterase enzymes, these compounds may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease . This mechanism helps maintain higher acetylcholine levels, potentially improving cognitive function.
Case Studies
Several studies have investigated the biological effects of carbamic acid derivatives:
- Study on Antitumor Activity : A study demonstrated that a specific carbamate derivative significantly inhibited tumor growth in animal models by inducing apoptosis in cancer cells. The mechanism involved the modulation of apoptotic pathways and cell cycle arrest .
- Neuroprotective Study : Research on a related carbamate showed promising results in protecting neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative disorders .
Table 1: Comparison of Biological Activities of Selected Carbamate Derivatives
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Carbamic acid, [(1R)-1-formyl-3-methylbutyl]-, 1,1-dimethylethyl ester
- Synonyms: N-tert-Butoxycarbonyl-L-leucinal (Boc-L-leucinal), (S)-tert-butyl 1-formyl-3-methylbutylcarbamate
- CAS Number : 58521-45-2
- Molecular Formula: C₁₁H₂₁NO₃
- Molecular Weight : 215.29 g/mol (calculated)
Structural Features: This compound is a protected amino acid derivative with:
- A tert-butoxycarbonyl (Boc) group as the N-protecting moiety.
- A formyl (-CHO) functional group at the α-carbon.
- A branched 3-methylbutyl side chain (leucine backbone) .
Comparison with Structurally Similar Compounds
Substituent Variations in Carbamic Acid Esters
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Branching vs. Unsaturation : The 3-methylbutyl group in the target compound provides steric bulk, while the 3-butenyl substituent (CAS 179078-19-4) introduces unsaturation, enhancing reactivity in cycloadditions or hydrogenation reactions .
- Cyclic vs. Linear Structures : The cyclopentyl derivative (CAS 862700-39-8) exhibits rigidity, which may influence binding affinity in biological systems .
Key Observations :
Key Observations :
Table 4: Hazard Comparison
Key Observations :
- Boc-L-leucinal requires standard lab precautions, while cyclopentyl derivatives may pose higher toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
